3-(2-Chlorophenyl)-2,2-dicyanocyclopropane-1-carboxamide
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Overview
Description
3-(2-Chlorophenyl)-2,2-dicyanocyclopropane-1-carboxamide is an organic compound with a complex structure that includes a chlorophenyl group, two cyano groups, and a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-2,2-dicyanocyclopropane-1-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with malononitrile in the presence of a base to form 2-(2-chlorophenyl)-2-cyanopropanenitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-2,2-dicyanocyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
3-(2-Chlorophenyl)-2,2-dicyanocyclopropane-1-carboxamide has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-2,2-dicyanocyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-2,2-dicyanocyclopropane-1-carboxamide
- 3-(4-Chlorophenyl)-2,2-dicyanocyclopropane-1-carboxamide
- 2-(2-Chlorophenyl)-2-cyanopropanenitrile
Uniqueness
3-(2-Chlorophenyl)-2,2-dicyanocyclopropane-1-carboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group with cyano and carboxamide functionalities makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H8ClN3O |
---|---|
Molecular Weight |
245.66 g/mol |
IUPAC Name |
(1R,3R)-3-(2-chlorophenyl)-2,2-dicyanocyclopropane-1-carboxamide |
InChI |
InChI=1S/C12H8ClN3O/c13-8-4-2-1-3-7(8)9-10(11(16)17)12(9,5-14)6-15/h1-4,9-10H,(H2,16,17)/t9-,10+/m1/s1 |
InChI Key |
DQUVJZLMWOELLT-ZJUUUORDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H]2[C@H](C2(C#N)C#N)C(=O)N)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(C2(C#N)C#N)C(=O)N)Cl |
Origin of Product |
United States |
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